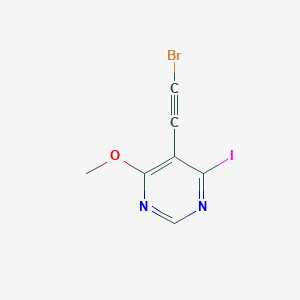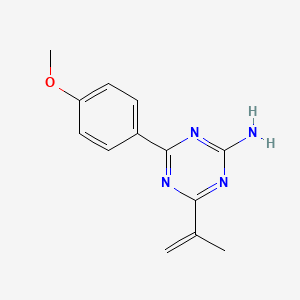![molecular formula C37H34N2O9 B14409233 2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine CAS No. 85315-85-1](/img/structure/B14409233.png)
2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is a nucleoside derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a uridine core modified with benzoyl and bis(4-methoxyphenyl)(phenyl)methyl groups, which enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine typically involves multiple steps, starting from uridineCommon reagents used in these steps include benzoyl chloride, dimethoxytrityl chloride, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can yield brominated derivatives, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s modifications enhance its binding affinity and specificity, allowing it to interfere with biological pathways and processes. For instance, it may inhibit viral replication by incorporating into viral RNA or DNA, leading to chain termination .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine .
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine-3’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite .
Uniqueness
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is unique due to its specific structural modifications, which confer enhanced stability and reactivity compared to other nucleoside derivatives. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85315-85-1 |
|---|---|
Molecular Formula |
C37H34N2O9 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C37H34N2O9/c1-44-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(45-2)20-16-27)46-23-30-32(41)33(48-35(42)24-9-5-3-6-10-24)34(47-30)39-22-21-31(40)38-36(39)43/h3-22,30,32-34,41H,23H2,1-2H3,(H,38,40,43)/t30-,32-,33-,34-/m1/s1 |
InChI Key |
JSUCWPTZTUGPOA-DWNQJFHRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


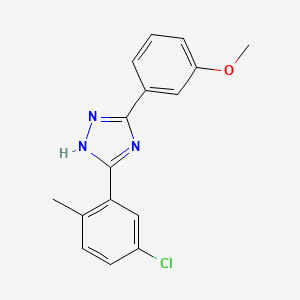
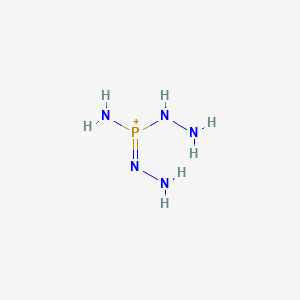
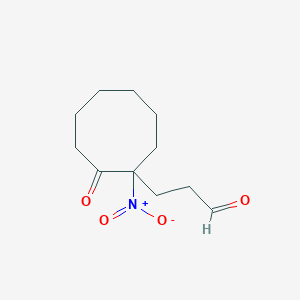
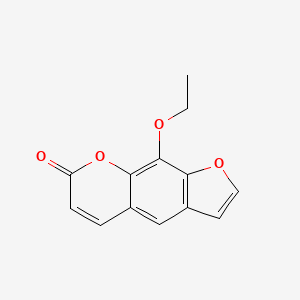
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
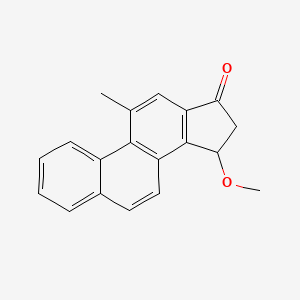
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
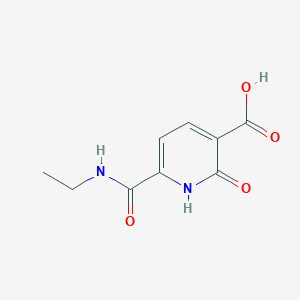
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
